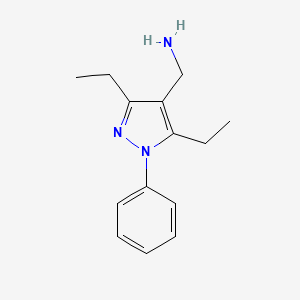

(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1506103-51-0

Cat. No.: VC3211872

Molecular Formula: C14H19N3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1506103-51-0 |

|---|---|

| Molecular Formula | C14H19N3 |

| Molecular Weight | 229.32 g/mol |

| IUPAC Name | (3,5-diethyl-1-phenylpyrazol-4-yl)methanamine |

| Standard InChI | InChI=1S/C14H19N3/c1-3-13-12(10-15)14(4-2)17(16-13)11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3 |

| Standard InChI Key | RLWSSFFFOZRAQD-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=NN1C2=CC=CC=C2)CC)CN |

| Canonical SMILES | CCC1=C(C(=NN1C2=CC=CC=C2)CC)CN |

Introduction

Chemical Structure and Identification

Molecular Identity

(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C14H19N3 . This formula indicates a structure containing 14 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms. The compound is registered with CAS Registry Number 1506103-51-0 . Its structural identity can be represented through various chemical notations:

Structural Features

The compound contains a central pyrazole ring, which is a five-membered heterocyclic structure with two adjacent nitrogen atoms. The key structural elements include:

-

A phenyl group attached to the N1 position of the pyrazole ring

-

Two ethyl groups at positions C3 and C5 of the pyrazole ring

-

A methanamine (aminomethyl, -CH2NH2) group at position C4

This specific substitution pattern contributes to the compound's unique chemical properties and potential biological activities.

Physical and Chemical Properties

Basic Properties

(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine has a molecular weight of approximately 229.32 g/mol (derived from its molecular formula C14H19N3). The compound exists as a solid at room temperature and requires refrigerated storage conditions, suggesting potential sensitivity to environmental factors such as heat or light .

Analytical Properties

Mass spectrometry analysis of this compound has yielded predicted collision cross section (CCS) data for various adduct forms. These values provide important information for analytical identification and characterization of the compound. The following table presents the predicted CCS values for different adduct forms:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 230.16518 | 154.7 |

| [M+Na]+ | 252.14712 | 167.8 |

| [M+NH4]+ | 247.19172 | 162.8 |

| [M+K]+ | 268.12106 | 162.1 |

| [M-H]- | 228.15062 | 158.4 |

| [M+Na-2H]- | 250.13257 | 162.2 |

| [M]+ | 229.15735 | 157.6 |

| [M]- | 229.15845 | 157.6 |

Structural Classification and Relationship to Pyrazole Family

Pyrazole Pharmacophore

(3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are five-membered ring compounds containing two adjacent nitrogen atoms, widely recognized in medicinal chemistry for their versatility and broad spectrum of biological activities . The pyrazole structural motif is found in numerous pharmaceuticals and agrochemicals, particularly those with anti-inflammatory and antipyretic properties .

Structure-Property Relationships

The specific substitution pattern in (3,5-diethyl-1-phenyl-1H-pyrazol-4-yl)methanamine likely influences its physical, chemical, and potential biological properties:

-

The phenyl group at N1 position introduces aromatic character and potential for π-π interactions with biological targets

-

The ethyl groups at positions C3 and C5 provide hydrophobicity and steric effects that may influence binding affinity to potential biological targets

-

The methanamine group at position C4 introduces basic character and hydrogen bond donor capability, which can be significant for interactions with biological receptors or for further chemical modifications

Comparison with Related Compounds

Structure Modifications

The basic pyrazole scaffold of this compound can be modified in numerous ways to create derivatives with altered properties:

-

Substitution of the ethyl groups with other alkyl or functional groups

-

Modification of the phenyl ring with various substituents

-

Functionalization of the amine group to create secondary or tertiary amines, amides, or other nitrogen-containing groups

Such modifications would likely result in compounds with different physical, chemical, and biological properties, potentially expanding the range of applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume